8-(2-methoxyisonicotinoyl)-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one -

8-(2-methoxyisonicotinoyl)-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Catalog Number: EVT-5715215
CAS Number:
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Oxa-3,8-diazaspiro[4.5]decan-2-ones are a class of organic compounds that have been investigated for their potential antihypertensive and tachykinin NK2 receptor antagonist properties [, ]. These compounds are characterized by a spirocyclic structure containing a piperidine ring fused to an oxazolidone ring. Substitutions at the 3 and 8 positions of this core structure contribute to the diverse pharmacological profiles observed within this class.

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones typically involves multi-step procedures. While the provided papers don't detail a universal method, they suggest approaches involving the formation of the spirocyclic system through cyclization reactions. [, ] For example, one study describes using a substituted piperidine as a starting material, which undergoes a series of transformations to build the oxazolidinone ring and ultimately the spirocyclic core [].

Molecular Structure Analysis

The core structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones consists of a piperidine ring fused to an oxazolidinone ring. Substitutions on this core structure, particularly at the 3 and 8 positions, significantly impact the pharmacological activity [, ]. For example, the presence of specific aromatic and heterocyclic substituents at the 8-position has been linked to enhanced binding affinity for the tachykinin NK2 receptor [].

Mechanism of Action
  • Antihypertensive activity: Some derivatives, such as those with specific substitutions at the 8-position, exhibit α-adrenergic blocking activity, leading to blood pressure reduction []. Specifically, compound 29 from the study acted primarily as an alpha 2-adrenoceptor antagonist, while compound 8 showed a preference for alpha 1-adrenoceptor antagonism [].
  • Tachykinin NK2 receptor antagonism: Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, particularly those with a 2-(5-fluoro-1H-indol-3-yl)ethyl group at the 8-position, demonstrate potent and selective antagonism towards the tachykinin NK2 receptor []. This antagonism inhibits the binding of tachykinin peptides, such as substance P and neurokinin A, to the NK2 receptor, reducing their biological effects. This activity makes these compounds potentially useful for treating conditions like asthma and inflammatory bowel disease, where NK2 receptor activation plays a role [].
Applications
  • Potential Antihypertensive agents: Research has shown that certain derivatives within this class can lower blood pressure in animal models of hypertension, suggesting their potential use in treating human hypertension [].
  • Potential Tachykinin NK2 Receptor Antagonists: Derivatives with specific substitutions, like a 2-(5-fluoro-1H-indol-3-yl)ethyl group at the 8-position, exhibit potent and selective NK2 receptor antagonist activity []. This activity makes them potential candidates for treating conditions like asthma and inflammatory bowel disease, where blocking NK2 receptors could be beneficial.

Properties

Product Name

8-(2-methoxyisonicotinoyl)-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

IUPAC Name

8-(2-methoxypyridine-4-carbonyl)-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C23H27N3O4/c1-17(18-6-4-3-5-7-18)15-26-16-23(30-22(26)28)9-12-25(13-10-23)21(27)19-8-11-24-20(14-19)29-2/h3-8,11,14,17H,9-10,12-13,15-16H2,1-2H3

InChI Key

FMWHELURASYEHM-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CC2(CCN(CC2)C(=O)C3=CC(=NC=C3)OC)OC1=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.